molecular formula C15H9ClO4 B14641134 Xanthene-2-acetic acid, 7-chloro-9-oxo- CAS No. 51925-02-1

Xanthene-2-acetic acid, 7-chloro-9-oxo-

Cat. No.: B14641134
CAS No.: 51925-02-1
M. Wt: 288.68 g/mol
InChI Key: OOGGEKXXAQOQEW-UHFFFAOYSA-N
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Description

Xanthene-2-acetic acid, 7-chloro-9-oxo- is a derivative of xanthene, a class of organic compounds known for their diverse biological and pharmacological activities. The compound features a xanthene core with a carboxylic acid group at the 2-position, a chlorine atom at the 7-position, and a ketone group at the 9-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthene derivatives, including Xanthene-2-acetic acid, 7-chloro-9-oxo-, typically involves several key steps. One common method is the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yields and reduce reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of xanthene derivatives often utilizes catalytic processes to streamline synthesis. For example, copper-catalyzed tandem reactions have been used to produce xanthene derivatives efficiently . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthene-2-acetic acid, 7-chloro-9-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

51925-02-1

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

IUPAC Name

2-(7-chloro-9-oxoxanthen-2-yl)acetic acid

InChI

InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18)

InChI Key

OOGGEKXXAQOQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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